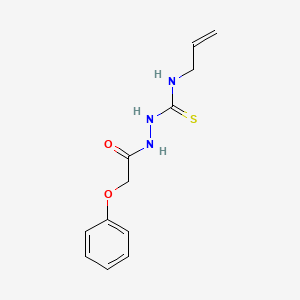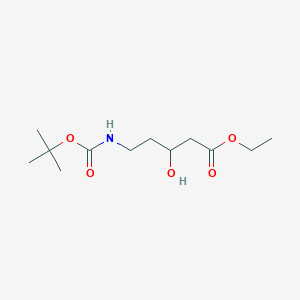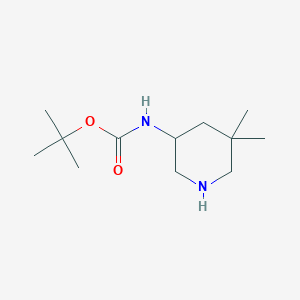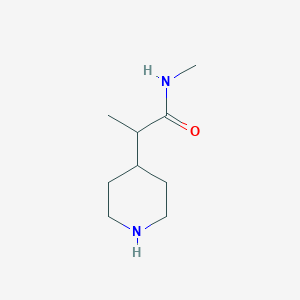
1-(4-N,N-Di-boc-aminophenyl)ethanone
Descripción general
Descripción
1-(4-N,N-Di-boc-aminophenyl)ethanone, also known as tert-butyl (4-acetylphenyl) (tert-butoxycarbonyl)carbamate, is a chemical compound with the CAS Number: 1823806-99-0 . It has a molecular weight of 335.4 . It is typically a white to yellow solid .
Molecular Structure Analysis
The molecular formula of this compound is C18H25NO5 . The InChI code for this compound is 1S/C18H25NO5/c1-12(20)13-8-10-14(11-9-13)19(15(21)23-17(2,3)4)16(22)24-18(5,6)7/h8-11H,1-7H3 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 335.4 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Protecting Group in Synthesis
1-(4-N,N-Di-boc-aminophenyl)ethanone is used as a protecting group in chemical synthesis. For instance, in the development of base-labile protecting groups like the 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe) group, derivatives of this compound have been utilized (Robles, Pedroso, & Grandas, 1993).
Crystal Structure Analysis
This compound has been examined in the context of crystal structure analysis. Studies such as those on N-[(E)-3,3-Diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone have used this compound derivatives for the investigation of molecular configurations and bonding characteristics (Khalaji et al., 2008).
Quantum Chemical Studies
Quantum chemical parameters of this compound, such as ionization potential and electron affinity, have been analyzed. This includes studies on its magnetic susceptibility and hyperpolarizability, contributing to our understanding of its chemical behavior and potential applications (Karunanidhi et al., 2017).
Catalyst in Chemical Reactions
It is used as a catalyst in specific chemical reactions. For instance, in Brønsted acid-catalyzed Mannich reactions, phosphoric acid derivatives of this compound have shown significant effectiveness (Uraguchi & Terada, 2004).
Chemical Sensing
This compound has been used in the development of chemical sensors, such as fluorescent on-off probes, demonstrating high selectivity and sensitivity to specific substances like hydrogen sulfide (Fang et al., 2019).
Chemoselective Reactions
This compound derivatives have been employed in chemoselective reactions, highlighting their utility in selective synthesis processes (Chankeshwara & Chakraborti, 2006).
Preparation of Heterocycles
It has been instrumental in the preparation of various heterocycles, offering insights into the synthesis of complex organic compounds (Moskvina et al., 2015).
Asymmetric Reductions
This compound is used in asymmetric reduction processes, which are vital in producing enantioenriched compounds, particularly in pharmaceutical synthesis (Thvedt et al., 2011).
Mimicking Peptide Backbones
It has also been used to mimic peptide backbone geometry, contributing significantly to the development of novel pharmaceuticals (Feng & Lubell, 2001).
High-Tg Polymer Synthesis
Derivatives of this compound are used in the synthesis of high-temperature-resistant (high-Tg) transparent polyimides, which have applications in advanced materials technology (Chang et al., 2012).
Safety and Hazards
The compound has been classified as having acute toxicity (oral, Category 4), with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
tert-butyl N-(4-acetylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-12(20)13-8-10-14(11-9-13)19(15(21)23-17(2,3)4)16(22)24-18(5,6)7/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDBMGVOGHLZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3111331.png)




![1-Fluorodibenzo[b,d]furan](/img/structure/B3111381.png)
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)


![5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate](/img/structure/B3111409.png)

![3-Oxo-3-[5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B3111433.png)
